(5Z)-5-[(4-fluorophenyl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-[(4-fluorophenyl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring substituted with fluorophenyl and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(4-fluorophenyl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 4-fluorobenzaldehyde with 4-nitrobenzylidene-2-thioxothiazolidin-4-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(4-fluorophenyl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structural features.
Medicine: Studied for its potential anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of (5Z)-5-[(4-fluorophenyl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is believed to exert its effects through the inhibition of certain enzymes or receptors, leading to the disruption of key biological pathways. For example, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
- (5Z)-5-[(4-bromophenyl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
- (5Z)-5-[(4-methylphenyl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5Z)-5-[(4-fluorophenyl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one lies in its specific substitution pattern, which imparts distinct electronic and steric properties. The presence of the fluorine atom enhances the compound’s stability and reactivity, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C16H9FN2O3S2 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
(5Z)-5-[(4-fluorophenyl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H9FN2O3S2/c17-11-3-1-10(2-4-11)9-14-15(20)18(16(23)24-14)12-5-7-13(8-6-12)19(21)22/h1-9H/b14-9- |
InChI Key |
BAKDINBTQFBWDY-ZROIWOOFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)[N+](=O)[O-])F |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)[N+](=O)[O-])F |
Origin of Product |
United States |
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